molecular formula C9H12N2O B1283827 2-Amino-N,3-dimethylbenzamide CAS No. 870997-57-2

2-Amino-N,3-dimethylbenzamide

Cat. No. B1283827
Key on ui cas rn: 870997-57-2
M. Wt: 164.2 g/mol
InChI Key: FBOWFVWOCBTBPH-UHFFFAOYSA-N
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Patent
US07528260B2

Procedure details

A mixture of 2-amino-N,3-dimethylbenzamide (i.e. the product of Step A of Example 5) (14 g, 85 mmol), acetic acid (50 mL), and water (50 mL) was cooled to 12° C., and concentrated hydrobromic acid (28.5 g, 0.34 mol) was added over 10 minutes at this temperature. Then 30% aqueous hydrogen peroxide (9 g, 0.08 mol) was added over 5 minutes at 10-11° C., and the mixture was allowed to warm slowly to room temperature while being stirred for 2.5 h. Then more concentrated hydrobromic acid (2.9 g) was added, and the mixture was stirred overnight at room temperature. To the mixture was then added water (50 mL) and sodium bisulfite (1.5 g), and then the pH was adjusted to 5-6 by the addition of 50% aqueous sodium hydroxide (˜15 mL). The mixture was filtered, and the solids were washed with water and dried in vacuo to afford the title compound, 19.5 g (94%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
2.9 g
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5].[BrH:13].OO.S(=O)(O)[O-].[Na+].[OH-].[Na+]>O.C(O)(=O)C>[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([Br:13])=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC=C1C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
28.5 g
Type
reactant
Smiles
Br
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
OO
Step Four
Name
Quantity
2.9 g
Type
reactant
Smiles
Br
Step Five
Name
Quantity
1.5 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
while being stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=C(C=C1C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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